molecular formula C15H24N4O3S B6530502 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946200-37-9

2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide

Cat. No.: B6530502
CAS No.: 946200-37-9
M. Wt: 340.4 g/mol
InChI Key: NGLHLXROVFQVAM-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a sulfonamide group. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxides.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Common reagents include amines and alkyl halides.

Major Products Formed

  • Oxidation: : Pyridine N-oxides.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Various amides and sulfonamides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity that could be explored for therapeutic purposes.

  • Medicine: : It could be investigated for its potential as a drug candidate.

  • Industry: : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the pyridine and piperazine rings. Similar compounds might include other sulfonamides or piperazine derivatives, but the presence of the pyridine ring and the specific substitution pattern sets it apart. Some similar compounds could be:

  • N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzenesulfonamide

  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

These compounds may share some structural similarities but differ in their functional groups and potential biological activities.

Properties

IUPAC Name

2-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-13(2)15(20)17-7-12-23(21,22)19-10-8-18(9-11-19)14-5-3-4-6-16-14/h3-6,13H,7-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLHLXROVFQVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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